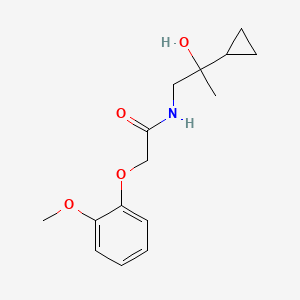
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- CAS Number : 1286699-05-5
The compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxyphenoxy group, contributing to its unique chemical properties and potential biological activities .
Biological Activity Overview
This compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with inflammation and pain.
Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The selectivity towards COX-2 over COX-1 is significant as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the production of prostaglandins in human monocytes. This inhibition correlates with reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Comparative Analysis
A comparison of similar compounds reveals the distinct biological profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-cyclopropyl-3-methyl-2-(4-methoxyphenyl)acetamide | C15H21NO3 | Contains a methyl substituent, potentially altering activity |
| N-(2-hydroxypropyl)-3-methoxy-4-methylphenylacetamide | C14H19NO3 | Lacks cyclopropyl group but retains similar functional groups |
| N-(cyclopropyl)-4-hydroxyphenethylacetamide | C13H17NO3 | Features a hydroxyphenethyl group, differing in biological activity |
This table illustrates how variations in molecular structure can significantly influence biological activity and therapeutic potential .
Case Studies
Recent studies have focused on the therapeutic applications of this compound:
- Anti-inflammatory Effects : A study published in 2023 evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups treated with standard NSAIDs.
- Pain Management : Another case study explored its analgesic properties, demonstrating that the compound effectively alleviated pain in models of acute pain induced by chemical irritants.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(18,11-7-8-11)10-16-14(17)9-20-13-6-4-3-5-12(13)19-2/h3-6,11,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRURMMRJHKTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














